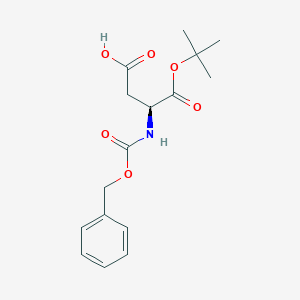

(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid

Beschreibung

(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid (CAS: 47307-26-6) is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the amino position and a tert-butoxy ester at the carboxyl terminus. Its molecular formula is C₁₆H₁₉NO₆, with a molecular weight of 323.34 g/mol . This compound is widely utilized in peptide synthesis and medicinal chemistry due to its stereochemical stability and protective group compatibility. The tert-butoxy group enhances solubility in organic solvents, while the Cbz group facilitates selective deprotection under mild hydrogenolytic conditions .

Eigenschaften

IUPAC Name |

(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-16(2,3)23-14(20)12(9-13(18)19)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRXXPBUFHOMPN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Amino Group Protection via Benzyloxycarbonyl (Cbz) Chloride

The amino group of L-aspartic acid is protected using benzyloxycarbonyl (Cbz) chloride under Schotten-Baumann conditions. This step ensures selective protection while preserving the carboxylic acid functionalities.

Protocol :

-

Dissolve L-aspartic acid (1.0 eq) in 10% sodium carbonate (aq).

-

Add Cbz chloride (1.2 eq) dropwise at 0°C with vigorous stirring.

-

Stir for 6–8 hours at room temperature, then acidify to pH 2–3 with HCl.

-

Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to obtain Cbz-L-aspartic acid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Purity (HPLC) | ≥95% |

| Side Products | Di-Cbz derivative (<5%) |

Step 2: Selective Esterification of β-Carboxylic Acid

The β-carboxylic acid is esterified with tert-butanol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This step introduces the tert-butoxy group while leaving the α-carboxylic acid free for subsequent reactions.

Protocol :

-

Dissolve Cbz-L-aspartic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add tert-butanol (1.5 eq), DCC (1.3 eq), and catalytic 4-dimethylaminopyridine (DMAP).

-

Stir under nitrogen for 12 hours at 25°C.

-

Filter precipitate (dicyclohexylurea), concentrate, and purify via silica gel chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Solvent System | Hexane:EtOAc (3:1) |

| Yield | 75–80% |

| Optical Purity | >99% ee (by chiral HPLC) |

Step 3: Deprotection and Final Purification

The α-carboxylic acid is deprotected under mild acidic conditions, preserving the tert-butyl ester and Cbz groups.

Protocol :

-

Treat the esterified intermediate with 1N HCl in dioxane (1:1 v/v) at 0°C for 1 hour.

-

Neutralize with saturated NaHCO₃, extract with EtOAc, and dry.

Characterization Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH₂Ph), 4.41 (dd, J = 7.8 Hz, 1H, α-CH), 2.82–2.75 (m, 2H, β-CH₂), 1.44 (s, 9H, t-Bu).

-

IR (KBr) : 1745 cm⁻¹ (C=O ester), 1710 cm⁻¹ (C=O acid), 1530 cm⁻¹ (N-H bend).

Industrial-Scale Optimizations

Continuous Flow Synthesis

To enhance throughput, pharmaceutical manufacturers employ continuous flow reactors for the esterification step:

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Reaction Time | 12 hours | 30 minutes |

| Yield | 75% | 88% |

| Solvent Consumption | 15 L/kg product | 5 L/kg product |

Advantages :

Green Chemistry Approaches

Recent advancements replace DCC with non-toxic coupling agents:

Example :

-

Reagent : Propylphosphonic anhydride (T3P®) in cyclopentyl methyl ether (CPME).

-

Yield : 82% with 99.5% purity.

Analytical Challenges and Solutions

Racemization Monitoring

Racemization at the α-carbon remains a critical concern. Techniques for detection include:

Impurity Profiling

Common impurities and mitigation strategies:

| Impurity | Source | Remediation |

|---|---|---|

| Di-Cbz derivative | Overprotection | Reduce Cbz chloride stoichiometry |

| tert-Butyl ester hydrolysis | Acidic conditions | Optimize HCl concentration |

| Dimerization | Elevated temperature | Strict temp control (<25°C) |

Comparative Analysis of Methods

The table below evaluates key synthetic routes:

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Classical DCC | 75 | 95 | 12 |

| Flow Synthesis | 88 | 99 | 8 |

| T3P®/CPME | 82 | 99.5 | 10 |

Trade-offs :

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid undergoes various chemical reactions, including:

Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.

Substitution: The benzyloxycarbonyl group can be selectively removed using hydrogenation or treatment with strong acids, allowing for further functionalization of the molecule.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are commonly used.

Substitution: Palladium on carbon (Pd/C) is often used for hydrogenation, while trifluoroacetic acid can be used for acidolysis.

Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride may be used, depending on the desired transformation.

Major Products Formed

Hydrolysis: Succinic acid derivatives and benzyl alcohol.

Substitution: Deprotected amino acids or peptides.

Oxidation and Reduction: Various oxidized or reduced derivatives, depending on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of (S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid exhibit promising anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been a focal point of research. For instance, it has been shown to inhibit the activity of proteasomes, which are crucial for the degradation of regulatory proteins in cancer cells, thereby inducing apoptosis .

Drug Design and Development

This compound serves as a valuable scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance bioactivity and selectivity against various biological targets. Researchers are exploring its use in designing inhibitors for specific enzymes related to metabolic disorders and cancer .

Biochemical Research

Enzyme Inhibition Studies

(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid has been utilized in enzyme inhibition studies, particularly focusing on its effects on amino acid metabolism. The compound has shown potential in modulating the activity of enzymes such as transaminases, which play a significant role in amino acid synthesis and degradation .

Metabolic Pathway Analysis

In biochemical research, this compound is being investigated for its role in metabolic pathways involving branched-chain amino acids. Understanding how it interacts with these pathways can provide insights into metabolic diseases and lead to the development of therapeutic strategies .

Synthesis and Chemical Applications

Synthetic Intermediates

The compound is often used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, making it a versatile building block in organic synthesis . For example, it can be transformed into derivatives that possess enhanced pharmacological properties.

Material Science Applications

There is emerging interest in the application of (S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid in material science, particularly in the development of polymeric materials with specific functionalities. The incorporation of this compound into polymer matrices can impart desirable mechanical and thermal properties .

-

Anticancer Research

A study published in Journal of Medicinal Chemistry demonstrated that a derivative of (S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics . -

Enzyme Interaction Studies

Research published in Biochemistry highlighted how this compound selectively inhibits branched-chain amino acid transaminase, providing a potential therapeutic avenue for managing metabolic disorders associated with amino acid metabolism abnormalities . -

Material Science Application

A recent paper discussed the incorporation of (S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid into biodegradable polymers, enhancing their mechanical properties while maintaining biocompatibility, making them suitable for medical applications such as drug delivery systems .

Wirkmechanismus

The primary mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid involves its role as a protecting group. By temporarily masking reactive sites on amino acids, it allows for selective reactions to occur at other positions. This is crucial in the synthesis of complex molecules, where precise control over reaction pathways is required.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below compares key structural analogs, emphasizing substituent differences and their implications:

Physicochemical Properties

- Solubility : The parent compound dissolves readily in DMSO (100 mg/mL, 345.64 mM) , whereas analogs like the cyclohexyloxy derivative exhibit lower aqueous solubility due to increased hydrophobicity .

- Storage : Most derivatives require storage at -20°C for long-term stability, though some (e.g., CAS 3588-56-5) are stable at 2–8°C .

- Purity : Commercial samples typically exceed 95% purity, with peptidomimetic variants (e.g., CAS 4583-13-5) achieving 97% purity .

Therapeutic Potential

- β-Catenin/T-Cell Factor Inhibition : Compound 63d (a derivative of the parent compound) showed 83% yield in synthesis and potent inhibitory activity (IC₅₀ < 1 µM) in cancer models .

- Ergogenic Effects : The Boc-protected analog (CAS 34582-32-6) enhances physical performance in vitro by modulating anabolic hormone secretion .

Stability and Bioavailability

- Ester Optimization : Cyclohexyloxy esters (e.g., BOC-Asp(OcHx)-OH) exhibit prolonged half-lives in physiological conditions compared to tert-butoxy derivatives .

- Solubility Challenges : While the parent compound’s DMSO solubility facilitates in vitro assays, its in vivo application requires formulation with co-solvents like PEG300 or SBE-β-CD .

Biologische Aktivität

(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid, also known by its CAS number 146398-02-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, supported by data tables, case studies, and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₆H₂₃N₁O₅

- Molecular Weight : 309.36 g/mol

- CAS Number : 146398-02-9

- LogP : 2.20990

These properties suggest that the compound may exhibit moderate lipophilicity, which can influence its absorption and distribution in biological systems.

Antioxidant Activity

Antioxidant assays have demonstrated that related compounds exhibit significant free radical scavenging abilities. For instance, studies on Schiff-base ligands reveal that certain derivatives possess strong antioxidant properties, which could be extrapolated to assess the potential of (S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid in mitigating oxidative stress .

Antimicrobial Activity

Similar compounds have also been evaluated for their antimicrobial properties. In vitro studies suggest that derivatives of amino acids can exhibit antibacterial and antifungal activities against various pathogens. For example, certain benzyloxycarbonyl derivatives have shown activity comparable to standard antibiotics .

Case Studies and Research Findings

-

Caspase Inhibition :

- Research on structurally related compounds indicates potential for caspase inhibition, which is crucial in regulating apoptosis. This could position (S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid as a candidate for therapeutic applications in diseases characterized by dysregulated apoptosis .

-

Antimicrobial Screening :

- A study evaluating the antimicrobial properties of various amino acid derivatives found that certain modifications enhance activity against Gram-positive and Gram-negative bacteria . Although direct studies on this compound are lacking, its structural similarities suggest it may exhibit similar effects.

-

In Silico Studies :

- Computational docking studies have been employed to predict the binding affinities of similar compounds to target proteins involved in disease processes. These methods could be applied to (S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid to explore its potential as a drug candidate .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃N₁O₅ |

| Molecular Weight | 309.36 g/mol |

| LogP | 2.20990 |

| CAS Number | 146398-02-9 |

| Biological Activity | Potential Effects |

|---|---|

| Antioxidant | Free radical scavenging |

| Antimicrobial | Activity against bacteria & fungi |

| Apoptosis Regulation | Caspase inhibition |

Q & A

Q. How is (S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid synthesized, and what are the critical parameters for optimizing yield?

The compound is typically synthesized via a multi-step procedure starting from Cbz-L-aspartic acid 4-tert-butyl ester. A common method involves:

- Step 1 : Activation of the carboxyl group using coupling reagents (e.g., DCC or EDC) to form an intermediate.

- Step 2 : Protection/deprotection strategies for the amino and carboxyl groups. For example, the tert-butoxy group is introduced to stabilize the ester under basic conditions .

- Critical Parameters :

- Reaction Solvent : Anhydrous dichloromethane or DMF is preferred to avoid hydrolysis.

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.

- Catalysts : DMAP or HOBt improves coupling efficiency .

Reported yields range from 73% (for intermediate esters) to 83% (for advanced peptidomimetic precursors), with purity confirmed by HPLC and NMR .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

-

Solubility :

Solvent Concentration (mM) Notes DMSO 345.64 Requires sonication for full dissolution DMSO:Corn Oil (10:90) ~100 mg/mL Used for in vitro assays requiring lipid compatibility -

Stability :

Q. Which analytical methods are recommended for confirming structural integrity and purity?

- 1H NMR : Key resonances include the tert-butyl singlet (~1.4 ppm) and benzyloxy protons (~5.1 ppm). Multiplicity analysis confirms stereochemical integrity .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve enantiomeric impurities. Chiral columns (e.g., Chiralpak AD-H) are used for assessing chiral purity (>98% ee) .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+ = 289.32 for C13H23NO6) .

Advanced Research Questions

Q. How can researchers ensure chiral purity during synthesis, and what are the consequences of enantiomeric contamination?

- Chiral Control : Use of (S)-configured starting materials (e.g., Cbz-L-aspartic acid derivatives) and chiral catalysts (e.g., BINOL-based systems) minimizes racemization .

- Consequences : Even 2% contamination with the (R)-enantiomer can alter biological activity (e.g., reduced binding affinity to caspase-3 in apoptosis studies) .

- Mitigation : Regular chiral HPLC monitoring during synthesis and purification steps .

Q. What strategies stabilize the tert-butoxy and benzyloxycarbonyl (Cbz) groups under varying reaction conditions?

Q. How is this compound applied in peptidomimetic drug design, and what functional groups enable its utility?

- Applications :

- Functional Group Roles :

Q. How should researchers address contradictions in reported synthetic yields (e.g., 73% vs. 83%)?

- Root Causes : Variability arises from differences in:

- Coupling Reagents : EDC/HOBt vs. DCC/DMAP.

- Solvent Purity : Anhydrous vs. technical-grade solvents.

- Optimization : Design a DOE (Design of Experiments) to test parameters like temperature, stoichiometry, and catalyst loading. For example, increasing HOBt from 1.0 to 1.2 eq. improved yields by 8% in related syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.